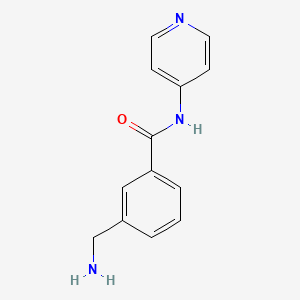

3-(Aminomethyl)-N-(pyridin-4-YL)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13N3O |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

3-(aminomethyl)-N-pyridin-4-ylbenzamide |

InChI |

InChI=1S/C13H13N3O/c14-9-10-2-1-3-11(8-10)13(17)16-12-4-6-15-7-5-12/h1-8H,9,14H2,(H,15,16,17) |

InChI Key |

AVSZYTGJFDMJSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NC2=CC=NC=C2)CN |

Origin of Product |

United States |

Biological Activity and Pharmacological Investigation of Benzamide Derivatives, Including 3 Aminomethyl N Pyridin 4 Yl Benzamide Analogues

Enzyme Modulation Studies

The interaction of benzamide (B126) derivatives with various enzymes has been a focal point of pharmacological research. These studies have revealed that subtle structural modifications to the benzamide core can lead to significant differences in inhibitory potency and selectivity.

Histone Deacetylase (HDAC) Inhibition Profile

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their inhibitors have emerged as a promising class of anti-cancer agents. nih.gov Benzamide-containing compounds, particularly those with an o-aminoanilide group, have been identified as effective HDAC inhibitors. nih.gov These compounds typically feature a zinc-binding group, a linker, and a capping group, a pharmacophore model that analogues of 3-(Aminomethyl)-N-(pyridin-4-YL)benzamide fit into. mdpi.com

Research has shown that the 2-aminobenzamide moiety is a critical structural feature for potent HDAC inhibition. nih.gov Derivatives lacking this feature are often devoid of significant activity against Class I HDACs. nih.gov The length of the inhibitor molecule also plays a role, with shorter compounds sometimes exhibiting stronger HDAC inhibitory effects. nih.gov

One of the key aspects of benzamide HDAC inhibitors is their potential for isoform selectivity. For instance, some benzamide derivatives show preferential inhibition of HDAC1, HDAC2, and HDAC3. mdpi.comnih.gov The compound MGCD0103, a N-(2-aminophenyl)-benzamide derivative, is a selective inhibitor of HDACs 1-3 and 11 at submicromolar concentrations. researchgate.net Mocetinostat is another example of a benzamide HDAC inhibitor that selectively targets HDACs 1, 2, 3, and 11. researchgate.net

The following table summarizes the HDAC inhibitory activity of some representative benzamide derivatives:

| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | Reference |

| 7j | 0.65 | 0.78 | 1.70 | nih.gov |

| Entinostat | 0.93 | 0.95 | 1.8 | nih.gov |

| 16 | >20,000 | >20,000 | 29 | nih.gov |

| Mocetinostat | - | - | Potent Inhibitor | acs.org |

This table is for illustrative purposes and includes data for various benzamide derivatives to show the range of activities within this class of compounds.

Tyrosine Kinase Inhibition Investigations

Tyrosine kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. mdpi.com Benzamide derivatives have been extensively investigated as tyrosine kinase inhibitors. For example, a series of 3-substituted benzamide derivatives structurally related to imatinib were found to be highly potent inhibitors of the Bcr-Abl kinase, a key target in chronic myeloid leukemia. nih.gov

The 4-(aminomethyl)benzamide fragment, present in the subject compound, has been utilized as a flexible linker in the design of novel tyrosine kinase inhibitors. nih.gov This design strategy has led to the development of compounds with potent inhibitory activity against a panel of receptor tyrosine kinases including EGFR, HER-2, KDR, and PDGFRα. mdpi.comnih.gov Notably, analogues with a (trifluoromethyl)benzene ring have demonstrated high potency against EGFR. mdpi.comnih.gov

The inhibitory profile of some benzamide derivatives against various tyrosine kinases is presented below:

| Compound | Target Kinase | Inhibition (%) at 10 nM | Reference |

| 11 | EGFR | 91 | mdpi.com |

| 13 | EGFR | 92 | mdpi.com |

| 18 | PDGFRα | 67 | mdpi.com |

| 20 | PDGFRα | 77 | mdpi.com |

This table showcases the potent and selective nature of some benzamide analogues as tyrosine kinase inhibitors.

Rho-Kinase (ROCK) Modulation

Rho-associated kinases (ROCK) are serine/threonine kinases that are involved in regulating cell shape, motility, and contraction. Inhibitors of ROCK have therapeutic potential in cardiovascular diseases, glaucoma, and neurological disorders. A series of 4-aryl-thiazole-2-amines containing a benzamide moiety were designed and synthesized as ROCK II inhibitors. nih.gov The structure-activity relationship studies of these compounds revealed that substitutions on the aryl ring significantly influenced their inhibitory potency. nih.gov The most potent compound from this series exhibited an IC₅₀ value of 20 nM against ROCK II. nih.gov

Butyrylcholinesterase (BChE) Inhibition Analysis

Butyrylcholinesterase (BChE) is an enzyme involved in the hydrolysis of acetylcholine. In the later stages of Alzheimer's disease, BChE becomes a more prominent target for cholinergic therapies. acs.org A series of N-benzyl benzamide derivatives have been reported as selective and potent inhibitors of BChE, with IC₅₀ values in the picomolar to nanomolar range. acs.orgnih.gov These compounds have shown promise in preclinical models of Alzheimer's disease. acs.orgnih.gov Structure-activity relationship studies have highlighted the importance of the substitution pattern on the benzamide and benzyl rings for achieving high inhibitory potency and selectivity. nih.gov

The BChE inhibitory activity of selected benzamide derivatives is shown in the table below:

| Compound | BChE IC₅₀ (nM) | Reference |

| S11-1014 | Sub-nanomolar | nih.gov |

| S11-1033 | Sub-nanomolar | nih.gov |

| Compound III | 0.08 | researchgate.net |

| Compound IV | 0.039 | researchgate.net |

This table illustrates the potent BChE inhibitory activity of certain N-benzyl benzamide analogues.

Monoacylglycerol Lipase (MAGL) Inhibition Studies

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). nih.gov Inhibition of MAGL leads to elevated levels of 2-AG, which has therapeutic potential in treating neurodegenerative diseases, inflammation, and cancer. mdpi.comresearchgate.net While specific studies on this compound are not available, various other classes of compounds, including some with amide functionalities, have been explored as MAGL inhibitors. mdpi.com For example, a class of benzylpiperidine-based compounds were identified as potent and reversible MAGL inhibitors. researchgate.net

Enoyl-ACP Reductase (InhA) Targeting in Mycobacteria

The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.com InhA is the target of the frontline anti-tubercular drug isoniazid. mdpi.com The search for new InhA inhibitors is an active area of research to combat drug-resistant tuberculosis. While direct evidence for this compound is lacking, benzamide derivatives have been investigated for their antimycobacterial properties. researchgate.net For instance, the enoyl-ACP reductase inhibitor NITD-916 has shown potent activity against Mycobacterium abscessus, a non-tuberculous mycobacterium. nih.govnih.govresearchgate.net This highlights the potential for benzamide-containing structures to be developed as inhibitors of mycobacterial enzymes.

DNA Methyltransferase 1 (DNMT1) Inhibition (in related structures)

DNA methyltransferases (DNMTs) are crucial enzymes in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. While nucleoside analogs have been the conventional inhibitors, non-nucleoside inhibitors are being explored to circumvent issues of toxicity and instability. Within this class, certain benzamide derivatives have shown potential.

Research into novel, non-nucleoside DNMT inhibitors has identified various chemical scaffolds with inhibitory activity against DNMT1. Although direct inhibition by this compound is not extensively documented, studies on related structures provide valuable insights. For instance, the screening of compound libraries has led to the identification of DNMT1 inhibitors with novel chemical scaffolds. Furthermore, transition-state analogue inhibitors have been synthesized to mimic the chemical features of the DNMT1 transition state, resulting in both full and partial inhibition of the enzyme nih.gov. Some of these inhibitors have demonstrated modest selectivity for DNMT1 over other methyltransferases like DNMT3b nih.gov.

One study reported the synthesis of hydroxamic acid derivatives of a compound known as NSC-319745, which exhibited potent activity against DNMTs researchgate.net. Another investigation into phenylethylbenzamide derivatives, however, showed that the parent compound, NSC 319745, did not display significant inhibitory activity against DNMT1 in their biochemical assays, with all tested analogues showing less than 20% inhibition scispace.com. This highlights the critical role of specific structural modifications in determining the inhibitory potential of benzamide-based compounds. The search for potent and selective non-covalent DNMT1 inhibitors is ongoing, with a focus on developing new chemical scaffolds nih.gov.

Cellular Pathway Interrogation

The biological effects of this compound analogues are manifested through their interaction with various cellular pathways that govern cell fate and function.

Cell Cycle Regulation and Proliferation Control

A series of 3-(6-aminopyridin-3-yl)benzamide derivatives have been synthesized and shown to possess potent antiproliferative activity against various cancer cell lines. One of the lead compounds from this series was found to induce G2/M phase arrest in the cell cycle.

Another well-studied benzamide derivative, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (also known as MGCD0103), has been shown to block cancer cell proliferation and induce cell-cycle arrest.

Apoptosis and Differentiation Induction

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. The aforementioned 3-(6-aminopyridin-3-yl)benzamide derivatives have been demonstrated to induce apoptosis, which is mediated through the p53 signaling pathway.

Similarly, MGCD0103 has also been shown to induce apoptosis in cancer cells. The ability of these compounds to trigger this crucial cell death pathway underscores their therapeutic potential.

Gene Expression Modulation (e.g., Histone Acetylation, p21 Expression, RELN, GAD67)

Benzamide derivatives can influence gene expression through various epigenetic mechanisms. MGCD0103, for example, is a known histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, it leads to the accumulation of acetylated histones, which is associated with a more open chromatin structure and altered gene expression. This activity is linked to the upregulation of the tumor suppressor protein p21(WAF1/CIP1), which plays a critical role in cell cycle arrest.

The expression of other genes, such as Reelin (RELN) and Glutamic Acid Decarboxylase 67 (GAD67), has been shown to be altered in certain neurological disorders, and these changes can be linked to DNA methylation patterns nih.govresearchgate.netresearchgate.netsemanticscholar.org. In a mouse model of schizophrenia, reduced expression of reelin and GAD67 was associated with increased expression of DNMT1 nih.gov. This suggests that benzamide derivatives with DNMT1 inhibitory activity could potentially modulate the expression of these genes. Studies have shown a significant decrease in RELN and GAD67 mRNA and protein expression in the prefrontal cortex and cerebellum of patients with schizophrenia and bipolar disorder with psychosis researchgate.netsemanticscholar.org. Another study reported that in individuals with schizophrenia, GAD67 mRNA expression is reduced in a subset of GABA neurons in the prefrontal cortex nih.gov.

Signal Transduction Pathway Inhibition (e.g., c-Met Kinase)

The c-Met receptor tyrosine kinase is a well-established target in cancer therapy due to its role in tumor growth, invasion, and metastasis. Several studies have focused on developing benzamide derivatives as c-Met inhibitors. A series of 3-methoxy-N-phenylbenzamide derivatives were designed and synthesized, with some compounds exhibiting potent inhibitory activities against c-Met nih.gov. Molecular docking studies supported the binding of these compounds to the c-Met kinase domain nih.gov.

Another study focused on 4-(pyridin-4-yloxy)benzamide derivatives containing a 1,2,3-triazole fragment as type II c-Met inhibitors. Many of these compounds showed moderate to potent antitumor activity, with the most promising compound demonstrating stronger inhibitory activity than the known inhibitor Golvatinib nih.govmdpi.com. Furthermore, benzamide-chalcone hybrids have been synthesized and evaluated as potential c-Met kinase inhibitors, with several compounds showing inhibitory concentrations in the sub-micromolar range semanticscholar.org. The pyridine (B92270) scaffold is a common feature in many kinase inhibitors, and numerous pyridine derivatives have been identified as inhibitors of various kinases, including c-Met researchgate.net.

| Compound Series | Key Structural Features | Reported Activity | Reference |

|---|---|---|---|

| 3-methoxy-N-phenylbenzamide derivatives | Quinazoline, pyridine, and tetrahydro-pyridothienopyrimidine headgroups | IC50 values as low as 0.02 µM | nih.gov |

| 4-(pyridin-4-yloxy)benzamide derivatives | 1,2,3-triazole fragment | Potent antitumor activity, stronger than Golvatinib | nih.govmdpi.com |

| Benzamide-chalcone hybrids | Chalcone and benzamide moieties | IC50 values <10 µM | semanticscholar.org |

| 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives | Pyridin-2-ylamino group | Significant inhibitory activity against c-Abl (related tyrosine kinase) | nih.gov |

Breast Cancer Resistance Protein (BCRP) Modulation

Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is an ATP-binding cassette (ABC) transporter that plays a significant role in multidrug resistance in cancer by effluxing a wide range of anticancer drugs. Modulation of BCRP activity is a key strategy to overcome this resistance.

Research has shown that certain benzamide derivatives can act as BCRP inhibitors. For example, derivatives of N-(2-(2-phenyl-2H-tetrazol-5-yl)phenyl)-benzamide have been synthesized and evaluated for their BCRP inhibitory activity nih.gov. In one study, compounds bearing electron-donating groups on the benzamide ring showed BCRP inhibitory activities that were about two-fold higher than the known BCRP inhibitor Ko143 unifi.it. Another study on flavonoid derivatives found that a compound with an ortho-benzamide moiety displayed significantly higher BCRP inhibitory activity compared to its meta- and para-substituted counterparts mdpi.com.

| Compound Series | Key Structural Features | Reported Activity | Reference |

|---|---|---|---|

| N-(2-(2-phenyl-2H-tetrazol-5-yl)phenyl)-benzamide derivatives | Electron-donating groups on the benzamide ring | ~2-fold higher inhibitory activity than Ko143 | unifi.it |

| Flavonoid derivatives | ortho-benzamide moiety | Significantly higher inhibitory activity (IC50 = 0.98 µM) | mdpi.com |

| Quinazolinamine derivatives | Quinazolinamine scaffold | Potent BCRP and P-gp dual inhibitors | mdpi.com |

BMPR2-Selective Kinase Inhibition

The inhibition of bone morphogenetic protein receptor type 2 (BMPR2), a serine/threonine kinase transmembrane receptor, has emerged as a significant area of research, particularly for its potential therapeutic applications in conditions like pulmonary arterial hypertension (PAH) where its expression is often reduced. nih.govmdpi.com The discovery of selective inhibitors for BMPR2 is challenging due to the highly conserved nature of catalytic domains across the human kinome. nih.govnih.gov However, recent research has identified potent and highly selective inhibitors of BMPR2 derived from benzamide and related scaffolds.

Through the screening of extensive DNA-encoded chemical libraries, novel benzimidazole-based inhibitors with low-nanomolar potency against BMPR2 have been discovered. nih.govacs.org Structure-activity relationship (SAR) studies on initial hits led to the development of optimized analogues with improved metabolic stability and high selectivity. For instance, compounds CDD-1281 and CDD-1653 were identified as potent and BMPR2-selective inhibitors. nih.govnih.gov Specifically, these compounds demonstrated remarkable selectivity for BMPR2 over other kinases, a critical attribute for potential therapeutic agents. nih.gov The synthesis of some analogues involved the use of 3-(aminomethyl)benzamide as a starting material, highlighting the relevance of this structural motif in the development of BMPR2 inhibitors. nih.govacs.org

| Compound | IC50 (BMPR2) | Apparent Inhibition Constant (Kiapp) |

| CDD-1281 | 1.2 nM nih.gov | 8 nM nih.gov |

| CDD-1653 | 2.8 nM nih.gov | 7 nM nih.gov |

| CDD-1115 | - | 6.2 nM acs.org |

| CDD-1431 | - | 20.6 nM acs.org |

Antimicrobial and Antiviral Efficacy Explorations

The urgent need for effective therapies against high-consequence pathogens like Ebola (EBOV) and Marburg (MARV) viruses has driven significant research into small molecule inhibitors. nih.govnih.gov Analogues of this compound, specifically 4-(aminomethyl)benzamide derivatives, have been identified as a promising class of compounds that inhibit the entry of these filoviruses into host cells. nih.govcdc.govresearchgate.net

Initial high-throughput screening identified a 4-(aminomethyl)benzamide-based compound, designated CBS1118, which demonstrated micromolar inhibition of both EBOV and MARV pseudovirions. nih.govnih.gov This discovery prompted further structural optimization to improve potency and drug-like properties. nih.gov Subsequent hit-to-lead optimization resulted in the development of significantly more potent analogues. For example, compound 1 (N-(4-(4-methylpiperidin-1-yl)-3-(trifluoromethyl)phenyl)-4-(morpholinomethyl)benzamide) showed substantially improved potency against EBOV. nih.gov Research confirmed that these compounds act as entry inhibitors, a critical first step in the viral lifecycle. nih.gov Several optimized analogues have been found to be superior inhibitors of infectious EBOV (Mayinga strain) and MARV (Angola strain) viruses. nih.govnih.govcdc.gov

| Compound | Antiviral Activity (EBOV) | Antiviral Activity (MARV) |

| CBS1118 | EC50 < 10 μM nih.govnih.gov | EC50 < 10 μM nih.govnih.gov |

| Compound 1 | EC50 = 0.22 μM nih.gov | EC50 = 5.28 μM nih.gov |

| Compound 20 | Superior Inhibitor nih.govnih.gov | Superior Inhibitor nih.govnih.gov |

| Compound 32 | Superior Inhibitor nih.govnih.gov | Superior Inhibitor nih.govnih.gov |

| Compound 35 | Superior Inhibitor nih.govnih.gov | Superior Inhibitor nih.govnih.gov |

Benzamide derivatives represent a versatile scaffold that has been extensively explored for the development of new antibacterial and antitubercular agents. nih.govmdpi.comnih.gov This chemical class is of particular interest due to the rise of drug-resistant bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov

Research into novel N-pyrazolylbenzamide derivatives has demonstrated their potential as both antimicrobial and antitubercular agents. researchgate.net Similarly, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which share structural similarities with the subject compound, were synthesized and showed significant activity against M. tuberculosis H37Ra. rsc.org Several compounds from this series exhibited inhibitory concentrations in the low micromolar range. rsc.org Another line of research focused on 3,5-dinitrobenzamide derivatives, which are structurally related to inhibitors of the essential Mtb enzyme DprE1. mdpi.com Certain compounds in this class displayed potent activity against M. tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) comparable to the first-line anti-TB drug isoniazid. mdpi.com

| Compound/Series | Target Organism | Activity |

| Compound 6a, 6e, 6h, 6j, 6k | M. tuberculosis H37Ra | IC50: 1.35 to 2.18 μM rsc.org |

| Compound 7e | M. tuberculosis H37Ra | IC50: 1.35 to 2.18 μM rsc.org |

| Dinitrobenzamide c2 | M. tuberculosis H37Rv | MIC = 0.031 μg/mL mdpi.com |

| Dinitrobenzamide d1 | M. tuberculosis H37Rv | MIC = 0.031 μg/mL mdpi.com |

| Dinitrobenzamide d2 | M. tuberculosis H37Rv | MIC = 0.031 μg/mL mdpi.com |

Receptor Binding Affinity and Selectivity (e.g., Dopamine D2, D3, D4 Receptors)

Substituted benzamides are a well-established class of ligands for dopamine receptors, which are key targets for treating a variety of neurological and psychiatric disorders. nih.govnih.gov The D2-like receptor family, comprising D2, D3, and D4 subtypes, is particularly important in this context. nih.gov The development of subtype-selective ligands is a major goal in medicinal chemistry to achieve targeted therapeutic effects while minimizing side effects associated with action at other receptors. tandfonline.com

Benzamide derivatives have been successfully modified to achieve high affinity and selectivity for different dopamine receptor subtypes. For example, [11C]Raclopride is a well-known substituted benzamide used in positron emission tomography (PET) to visualize D2 receptors in the human brain. nih.gov Extensive research has focused on developing D3 and D4 selective antagonists. nih.govmdpi.com Shifting the position of a pyridine nitrogen within the benzamide structure can significantly alter the affinity for D3 receptors. nih.gov Furthermore, piperidine-based benzamide analogues have been synthesized as potent and selective D4 receptor antagonists. mdpi.com For instance, compound 16 in a series of piperidine analogues demonstrated a high affinity for the D4 receptor with a Ki value of 1.4 nM. mdpi.com Another compound, L-745870, is a highly selective D4 antagonist with sub-nanomolar affinity and over 2000-fold selectivity against the D2 receptor. dcchemicals.com

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity |

| L-745870 | Dopamine D4 | 0.43 nM dcchemicals.com | >2000-fold vs D2, >5000-fold vs D3 dcchemicals.com |

| PD 168568 | Dopamine D4 | 8.8 nM dcchemicals.com | >200-fold vs D2, >300-fold vs D3 dcchemicals.com |

| Compound 16 | Dopamine D4 | 1.4 nM mdpi.com | High selectivity vs D2 mdpi.com |

| GSK598809 | Dopamine D3 | 6.2 nM dcchemicals.com | >100-fold vs D2 dcchemicals.com |

Structure Activity Relationship Sar and Structural Optimization Studies of Benzamide Derivatives

Conformational and Substituent Effects on Biological Activity

The spatial arrangement of a molecule, or its conformation, is a critical determinant of its ability to bind to a biological target. For N-aryl amides, the relative orientation of the phenyl ring and the amide planar region can significantly impact activity. Theoretical and spectroscopic analyses of substituted benzamides have shown that the molecule exists as an equilibrium of cis and trans conformers. The energetic barrier to rotation around the N-aryl bond and the preferred dihedral angle are influenced by the nature of the substituents on both the benzoyl and the N-aryl rings. nih.gov

In N-aryl amides, the aryl rings are often tilted with respect to each other. While computational models of isolated molecules might predict a smaller angle, experimental data from crystal structures often reveal a larger tilt, in some cases around 60°. iucr.org This deviation from the lowest energy gas-phase conformation is driven by the need to adopt a geometry that is more favorable for intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-stacking. iucr.org This highlights that the biologically active conformation may not necessarily be the lowest energy conformation in isolation but rather the one that optimizes interactions with the target.

Substituents on the benzamide (B126) scaffold play a pivotal role in modulating biological activity. For instance, in a series of 4-(aminomethyl)benzamide derivatives, modifications to the amine, the aromatic region, and the amide portion were systematically explored to improve potency and selectivity. cdc.gov The introduction of bulky and lipophilic groups on the phenyl ring of the amide moiety was found to correlate with enhanced potency in some cases. However, a balance between lipophilicity and drug-like properties is crucial for optimal activity. nih.gov

The electronic properties of substituents also exert a significant influence. A quantitative structure-activity relationship (QSAR) study of aminophenyl benzamide derivatives revealed that hydrophobic character is crucial for inhibitory activity. researchgate.netnih.gov The inclusion of hydrophobic substituents was predicted to enhance inhibition. Furthermore, hydrogen bond donating groups were found to contribute positively to activity, whereas electron-withdrawing groups had a negative impact. nih.gov

Positional Isomerism and Pharmacological Impact

The position of substituents on the benzamide core has a profound effect on pharmacological activity. A notable example comes from a study on aminomethylbenzamide derivatives as viral entry inhibitors. In this study, the 3-(aminomethyl)benzamide regioisomer was found to be significantly less active than its 4-(aminomethyl)benzamide counterpart. cdc.govnih.gov This demonstrates that even a subtle shift in the position of the aminomethyl group can dramatically alter the molecule's ability to interact with its biological target.

The rationale for this difference in activity often lies in the specific geometry of the binding pocket. The 4-substituted isomer may be able to place the aminomethyl group in a key interaction site, such as a hydrogen bond donor or acceptor region, which is not accessible to the 3-substituted isomer. This underscores the importance of precise positioning of functional groups for optimal receptor engagement.

Similarly, the substitution pattern on the N-aryl ring is critical. In a study of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the position of a methyl group on the pyridine (B92270) ring influenced the analgesic effect of the compounds. mdpi.com This again highlights that the topology of the ligand must be complementary to the topology of the receptor's binding site for effective interaction.

Linker Region Contributions to Receptor Binding and Activity

The aminomethyl group in 3-(Aminomethyl)-N-(pyridin-4-YL)benzamide can be considered part of a linker region that connects the benzamide core to a functional group. The nature and length of this linker are critical for correctly positioning the interacting moieties within the receptor's binding site.

In the context of histone deacetylase (HDAC) inhibitors, the linker region plays a crucial role in spanning the distance between the zinc-binding group (ZBG) and the cap group that interacts with the surface of the enzyme. nih.gov The length of the linker needs to be optimized to ensure that both the ZBG and the cap group can bind to their respective sites simultaneously and with high affinity. nih.gov Modifications to the linker, such as varying the number of carbon atoms, can significantly impact inhibitory potency. nih.gov

Hydrogen Bonding and Steric Interactions in Ligand-Target Recognition

Hydrogen bonds are fundamental to molecular recognition in biological systems. In benzamide derivatives, the amide moiety itself is a key hydrogen bonding motif, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as a hydrogen bond acceptor. These interactions are crucial for anchoring the ligand within the binding site of the target protein. researchgate.net

The 2-aminobenzamide group, in particular, has been identified as an important structural feature for the inhibition of HDACs. The two hydrogens of the amino group can form hydrogen bonds with key residues in the enzyme's active site. nih.gov The carbonyl and NH groups of the benzamide can also chelate the zinc ion present in the active site of these enzymes. nih.gov

The pyridine nitrogen in the N-(pyridin-4-YL) moiety of the title compound is also a potential hydrogen bond acceptor. Studies on peptides containing amino acids with a pyridine ring have shown that intramolecular hydrogen bonds can form between a pyridine nitrogen and an amide proton, which can restrict the conformational mobility of the peptide backbone. nih.gov In a protein-ligand complex, this pyridine nitrogen could form a crucial hydrogen bond with a donor group on the protein.

Steric interactions also play a critical role in determining binding affinity. The size and shape of the ligand must be complementary to the binding pocket of the target. Bulky substituents can create steric hindrance, preventing the ligand from adopting the optimal binding conformation. Conversely, a certain degree of steric bulk may be necessary to occupy hydrophobic pockets within the binding site, thereby increasing affinity through favorable van der Waals interactions. nih.gov

Stereochemical Impact on Biological Activity

While this compound itself is not chiral, the introduction of stereocenters into benzamide derivatives can have a significant impact on their biological activity. Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles because biological systems, being chiral themselves, can differentiate between them.

In a study of pyrimidine-4-carboxamide derivatives as enzyme inhibitors, the conformational restriction of a side chain by replacing it with a chiral (S)-3-phenylpiperidine group led to a threefold increase in inhibitory potency. researchgate.net This demonstrates that introducing a specific stereochemistry can pre-organize the molecule into a conformation that is more favorable for binding to the target.

The enantioselective aminomethylation of carbonyl compounds is a powerful method for introducing aminomethyl groups, which are important pharmacophores. researchgate.net The development of catalytic enantioselective methods allows for the synthesis of specific stereoisomers, which can then be evaluated for their biological activity. This is crucial because often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This analysis is crucial for understanding the mechanism of action and for structure-based drug design.

In a typical study, 3-(Aminomethyl)-N-(pyridin-4-YL)benzamide would be docked into the active site of a target protein. The results would predict the binding pose and calculate a docking score, which estimates the binding affinity. The analysis of the docked complex reveals key ligand-protein interactions. For instance, studies on similar N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors targeting Rho-associated kinase-1 (ROCK1) have shown that the pyridine (B92270) and benzamide (B126) moieties are critical for forming hydrogen bonds and hydrophobic interactions within the kinase's active site. peerj.com Key interactions often involve hydrogen bonding between the amide group of the ligand and backbone residues of the protein's hinge region, as well as π-π stacking or hydrophobic interactions involving the aromatic rings. peerj.comnih.gov For this compound, the aminomethyl group could form additional salt bridges or hydrogen bonds, potentially enhancing binding affinity.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table is a hypothetical representation of potential docking results.

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy (kcal/mol) | -8.5 | MET156 | Hydrogen Bond (Amide N-H) |

| LYS105 | Hydrogen Bond (Pyridine N) | ||

| GLU89 | Salt Bridge (Aminomethyl group) | ||

| TYR155 | π-π Stacking (Benzene ring) | ||

| ILE82, LEU107 | Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A robust QSAR model can predict the activity of new, unsynthesized compounds, guiding lead optimization. mdpi.com

To build a QSAR model for analogues of this compound, a dataset of related compounds with measured biological activities (e.g., IC₅₀ values) would be required. Molecular descriptors (physicochemical, electronic, and steric properties) are calculated for each compound. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are then used to generate a 3D-QSAR model. peerj.comnih.gov These models produce contour maps that highlight regions where modifications to the molecular structure would likely increase or decrease activity. For example, a CoMFA model might indicate that bulky, electron-withdrawing groups at a specific position on the benzamide ring are favorable for activity, while hydrogen bond donor groups near the pyridine ring are unfavorable. peerj.com

Table 2: Hypothetical QSAR Model Summary for a Series of Benzamide Analogs This table presents example statistical parameters for a hypothetical QSAR model.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Contributing Fields |

| CoMFA | 0.774 | 0.965 | 0.703 | Steric (65%), Electrostatic (35%) |

| CoMSIA | 0.676 | 0.949 | 0.548 | Steric (25%), Electrostatic (30%), Hydrophobic (20%), H-Bond Donor (15%), H-Bond Acceptor (10%) |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. nih.gov this compound is a flexible molecule due to several rotatable bonds. Theoretical conformational analysis can identify low-energy, stable conformers that are likely to be biologically relevant. nih.gov

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation of this compound bound to its target would reveal the stability of the binding pose predicted by docking. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. peerj.com The Root Mean Square Fluctuation (RMSF) can identify flexible regions of the protein upon ligand binding. Such simulations, as performed on related benzamide inhibitors, confirm the stability of crucial hydrogen bonds and hydrophobic interactions throughout the simulation period. peerj.comnih.govresearchgate.net

Prediction of Binding Affinity and Selectivity

Beyond the initial estimates from docking scores, more rigorous computational methods can predict binding affinity with greater accuracy. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculate the free energy of binding by analyzing snapshots from an MD simulation. peerj.com This provides a more quantitative prediction of how tightly the ligand will bind to its target.

Selectivity—the preference of a compound for its intended target over other related proteins—is a critical aspect of drug design. Computational approaches can predict selectivity by docking and simulating the binding of this compound against a panel of off-target proteins, such as other kinases. nih.gov Comparing the calculated binding free energies for the primary target versus off-targets can guide chemical modifications to enhance selectivity. For example, structure-based design efforts on a 4-aminopyridine benzamide scaffold successfully identified modifications that improved potency for the target kinase TYK2 while increasing selectivity against JAK1 and JAK2. nih.gov

Table 3: Illustrative Predicted Binding Free Energies and Selectivity This table is a hypothetical representation of binding affinity and selectivity calculations.

| Target Protein | Predicted Binding Free Energy (ΔG_bind, kcal/mol) | Selectivity Ratio (vs. Target A) |

| Target A (Intended) | -11.5 | 1 |

| Off-Target B | -8.2 | 20x |

| Off-Target C | -7.5 | 50x |

Crystal Structure Determination and Analysis of Intermolecular Interactions

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. If a suitable crystal of this compound could be grown, this technique would provide precise atomic coordinates, bond lengths, and bond angles. researchgate.net

The resulting crystal structure reveals how the molecules pack in the solid state, which is governed by a network of intermolecular interactions. researchgate.net Analysis of crystal structures for similar benzamides, such as 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate, often shows extensive hydrogen bonding networks. nih.gov For this compound, one would expect to observe strong N-H···O hydrogen bonds involving the amide group and N-H···N hydrogen bonds involving the pyridine nitrogen or the aminomethyl group. nih.govmdpi.com Aromatic π-π stacking interactions between the pyridine and benzene (B151609) rings of adjacent molecules are also common and contribute significantly to the stability of the crystal lattice. nih.gov

Table 4: Hypothetical Crystallographic Data and Key Intermolecular Interactions This table presents potential crystallographic data based on analyses of similar compounds.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.3 Å, b = 19.5 Å, c = 10.3 Å, β = 101.0° |

| Observed Interactions | N-H···O (Amide-Amide) |

| N-H···N (Amine-Pyridine) | |

| π-π stacking (Benzene-Pyridine) |

Emerging Research Applications and Future Directions for Benzamide Compounds

Role in Targeted Therapeutic Development

Benzamide (B126) derivatives are a cornerstone in the development of targeted therapies, primarily due to their ability to be chemically modified to bind with high specificity to various biological targets like enzymes and receptors. This class of compounds has been extensively investigated as inhibitors of histone deacetylases (HDACs) and various protein kinases, which are crucial targets in oncology. medchemexpress.comfrontiersin.org

For instance, the N-(2-aminophenyl)benzamide structure is a well-established pharmacophore for potent HDAC inhibitors, which play a role in epigenetic regulation and can induce cell cycle arrest and apoptosis in cancer cells. medchemexpress.comfrontiersin.org Modifications of the benzamide scaffold have led to the discovery of isotype-selective HDAC inhibitors, such as MGCD0103, which demonstrates the tunability of this chemical class for achieving target specificity. medchemexpress.com

Furthermore, the aminomethylbenzamide fragment has been successfully utilized as a flexible linker in the design of tyrosine kinase inhibitors (TKIs). nih.gov This strategy allows molecules to bind effectively to the active sites of kinases like EGFR and Bcr-Abl, which are often implicated in cancer progression. nih.gov While the broader class of benzamides is well-established in targeted therapy, specific research focusing on 3-(Aminomethyl)-N-(pyridin-4-YL)benzamide in this context is less prominent. However, structurally related compounds, such as 3-[2(aminomethyl)-5-[(pyridin-4-yl)carbamoyl]phenyl] benzoates, have been designed as Rho-associated, coiled-coil containing protein kinase (ROCK) inhibitors, which are of interest for treating cardiovascular and inflammatory diseases. researchgate.net

Application as Molecular Probes in Biological Systems

Molecular probes are essential tools for studying biological processes, allowing researchers to visualize and investigate the function and localization of specific proteins and enzymes within cellular systems. While various complex molecules are designed for this purpose, the available research does not indicate a significant application of this compound as a molecular probe. The development of a compound into a molecular probe typically requires the incorporation of reporter groups (e.g., fluorescent tags or radioactive isotopes), and there is no evidence in the provided literature of such modifications being applied to this specific benzamide derivative for probing applications.

Advanced Drug Design Strategies

The development of benzamide-based therapeutics has benefited from several advanced drug design strategies aimed at improving efficacy, selectivity, and safety profiles. One key approach is the "soft drug" or "antedrug" strategy. This involves designing a biologically active compound that undergoes a predictable metabolic inactivation into a non-toxic substance. This is particularly useful for minimizing systemic side effects. researchgate.net This strategy has been explored for ROCK inhibitors based on a related benzamide scaffold to improve tolerability, especially for non-cardiovascular indications. researchgate.net

Another strategy involves using fragments of the benzamide structure as versatile linkers. The 4-(aminomethyl)benzamide fragment, for example, has been employed as a flexible linker to connect different pharmacophores, enabling the resulting molecule to access and bind to different pockets within a target protein, such as the allosteric sites of protein kinases. nih.gov This approach was instrumental in designing inhibitors for the T315I mutant of Bcr-Abl, a common source of resistance to first-generation leukemia drugs. nih.gov Rational design based on the structures of known inhibitors and their target enzymes allows for iterative optimization, leading to new chemotypes with improved potency and selectivity, as seen in the development of novel RET kinase inhibitors. nih.govresearchgate.net

Synergistic Therapeutic Combinations (e.g., with Retinoids and RAMBAs)

Combining therapeutic agents with different mechanisms of action is a common strategy to enhance efficacy and overcome drug resistance, particularly in cancer treatment. Histone deacetylase (HDAC) inhibitors, which include many benzamide derivatives, have been investigated in combination with other agents. For example, some HDAC inhibitors have been shown to augment radiation-induced cell death in cancer cells. nih.gov However, a review of the scientific literature reveals no specific studies on the synergistic therapeutic combinations of this compound with retinoids or retinoic acid metabolism blocking agents (RAMBAs).

Development as Antifilovirus Agents

There is a critical need for effective therapies against highly pathogenic viruses like Ebola (EBOV) and Marburg (MARV). High-throughput screening has identified substituted 4-(aminomethyl)benzamides as potent small-molecule inhibitors of filovirus entry. nih.gov These compounds act by blocking the fusion of the viral envelope with the host cell membrane, a crucial step in the viral life cycle. nih.gov

However, the specific placement of the aminomethyl group on the benzamide ring is critical for activity. In structure-activity relationship (SAR) studies, the regioisomer 3-(Aminomethyl)benzamide was found to be significantly less potent than its 4-(aminomethyl) counterpart. This highlights the high degree of structural specificity required for potent antifilovirus activity within this chemical series. nih.gov

| Compound Structure | Position of Aminomethyl Group | Reported Antifilovirus Activity nih.gov |

|---|---|---|

| 4-(aminomethyl)benzamide derivatives | Para-position (4-position) | Potent inhibitors of Ebola and Marburg virus entry |

| 3-(aminomethyl)benzamide derivative | Meta-position (3-position) | Much weaker inhibitory activity compared to the 4-isomer |

Potential in Neuropsychiatric Research

The benzamide scaffold is present in numerous compounds investigated for their potential in treating neuropsychiatric and neurological disorders. Different derivatives have been designed to interact with various central nervous system targets. For example, a series of 3-(pyridin-2-yl-ethynyl)benzamide derivatives were developed as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). nih.gov One compound from this series showed activity in preclinical models of anxiety. nih.gov

More recently, derivatives of 3-((4-benzylpyridin-2-yl)amino)benzamide have been identified as potent G protein-biased agonists for GPR52, an orphan receptor that is emerging as a promising target for neurotherapeutics. researchgate.net These findings suggest that compounds containing both benzamide and pyridine (B92270) moieties have significant potential for the development of novel treatments for neuropsychiatric and neurological diseases. researchgate.net While direct research on this compound for these indications is not available, the activity of these structurally related compounds underscores the potential of this chemical space in neuroscience drug discovery.

Q & A

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-N-(pyridin-4-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as:

- Amide coupling : Reacting 3-(aminomethyl)benzoic acid derivatives with 4-aminopyridine using coupling agents like EDCI or HOBt.

- Protection/deprotection strategies : Protecting the aminomethyl group with Boc or Fmoc during synthesis to prevent side reactions .

- Optimization : Key parameters include solvent choice (e.g., DMF or DCM), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for amine:acid). Purity is verified via HPLC (>95%) and NMR .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Analytical techniques :

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Limited aqueous solubility; typically dissolved in DMSO (10–50 mM stock solutions). Co-solvents like PEG-400 may enhance solubility for in vitro assays .

- Stability : Stable at –20°C for long-term storage. Avoid light and moisture to prevent degradation of the aminomethyl group .

Advanced Research Questions

Q. How does this compound interact with histone deacetylases (HDACs), and what methodologies are used to study this?

Q. What contradictions exist in reported biological activities of benzamide derivatives, and how can they be resolved?

- Data discrepancies : Some studies report potent anticancer activity (e.g., IC₅₀ < 1 µM in leukemia cells), while others show limited efficacy. These may arise from:

- Resolution : Perform head-to-head comparisons using standardized protocols (e.g., NIH/NCATS guidelines) and structure-activity relationship (SAR) modeling .

Q. How can computational methods guide the design of this compound derivatives for kinase inhibition?

- Docking studies : Use software like AutoDock Vina to predict binding to kinase ATP pockets (e.g., Abl1 or BMPR2). The aminomethyl group may form hydrogen bonds with conserved residues (e.g., Glu286 in BMPR2) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Q. What strategies are employed to mitigate off-target effects in cellular models?

- Counter-screening : Test against panels of unrelated enzymes (e.g., cytochrome P450s) to assess selectivity .

- Proteomics : SILAC-based profiling identifies unintended protein interactions (e.g., tubulin binding) .

- Prodrug approaches : Modify the aminomethyl group to reduce non-specific uptake (e.g., peptide-conjugated prodrugs) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.